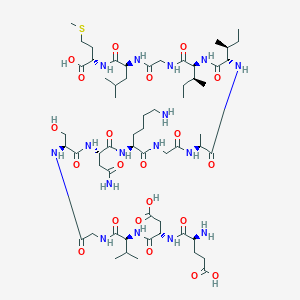

H-Glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-OH

Description

Introduction to Aβ22-35 Peptide

The Amyloid-β (22-35) peptide, with the sequence H-Glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-OH, is a synthetic fragment derived from the central region of the amyloid-beta protein. This peptide has garnered significant attention due to its ability to recapitulate many of the biophysical and pathological features of the full-length amyloid-beta peptide, including aggregation propensity, membrane interaction, and neurotoxicity. Its relatively short length and well-defined sequence make it a valuable model for in vitro and in vivo studies aimed at deciphering the molecular underpinnings of amyloid-related neurodegeneration.

The systematic investigation of Aβ22-35 has provided critical insights into the mechanisms of amyloid formation, cholesterol binding, and the modulation of cellular processes implicated in Alzheimer’s disease. The peptide’s unique sequence, comprising a blend of polar and apolar residues, endows it with distinct structural and functional attributes that have been the subject of extensive biochemical and biophysical scrutiny. This article embarks on a detailed exploration of the Aβ22-35 peptide, beginning with its systematic nomenclature and structural identification, traversing its historical discovery in the context of amyloid-beta proteolysis, and culminating in an analysis of its positional significance within the full-length Aβ1-42 peptide.

Properties

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H102N16O21S/c1-11-30(7)47(57(93)65-25-42(79)67-36(21-28(3)4)52(88)70-35(59(95)96)18-20-97-10)75-58(94)48(31(8)12-2)74-49(85)32(9)66-41(78)24-63-51(87)34(15-13-14-19-60)69-53(89)37(22-40(62)77)72-55(91)39(27-76)68-43(80)26-64-56(92)46(29(5)6)73-54(90)38(23-45(83)84)71-50(86)33(61)16-17-44(81)82/h28-39,46-48,76H,11-27,60-61H2,1-10H3,(H2,62,77)(H,63,87)(H,64,92)(H,65,93)(H,66,78)(H,67,79)(H,68,80)(H,69,89)(H,70,88)(H,71,86)(H,72,91)(H,73,90)(H,74,85)(H,75,94)(H,81,82)(H,83,84)(H,95,96)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,46-,47-,48-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDAPIFTNDCCFG-VFWKLOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H102N16O21S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1403.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc vs. Fmoc Strategies

The peptide’s sequence includes challenging residues such as methionine (oxidation-sensitive) and asparagine (prone to side-chain degradation), necessitating careful selection of protecting groups.

-

Boc (tert-Butoxycarbonyl) Strategy :

Source demonstrates the Boc approach for synthesizing glycosylated peptides, emphasizing HF cleavage for final deprotection. For H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH, this method ensures robust side-chain protection, particularly for lysine (Boc-Lys(Boc)) and methionine (no protection required due to HF stability). However, HF handling requires specialized equipment. -

Fmoc (Fluorenylmethyloxycarbonyl) Strategy :

Source highlights Fmoc-based synthesis of amyloid-β fragments, aligning with this peptide’s hydrophobic C-terminal region (Ile-Ile-Gly-Leu-Met). Fmoc-Ser(tBu), Fmoc-Asp(OtBu), and Fmoc-Glu(OtBu) are recommended to prevent β-sheet aggregation. Pseudoproline dipeptides (e.g., Gly-Ser) may improve solubility during elongation.

Stepwise Synthesis Protocol

Resin Selection and Initial Loading

A Wang resin (hydroxymethylphenoxy resin) is preferred for C-terminal carboxylic acid formation. Source utilized Pam-resin for thioester synthesis, but standard Wang resin suffices for this peptide. Loading efficiency typically exceeds 98% when using 4-fold excess of Fmoc-Met-OH and DIC/HOBt activation.

Coupling Conditions

Table 1: Residue-Specific Coupling Efficiencies

Side-Chain Deprotection and Cleavage

-

Boc Strategy :

HF cleavage (0°C, 1.5 h) with 10% anisole and 1,4-butanedithiol as scavengers. Post-cleavage, precipitation in cold ether yields crude peptide. -

Fmoc Strategy :

TFA (95% with 2.5% H2O, 2.5% TIS) for 3 h. Methionine oxidation is mitigated by adding 0.1 M methionine to the cleavage cocktail.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Mass Spectrometry Validation

Amino Acid Analysis (AAA)

Post-hydrolysis (6 M HCl, 110°C, 24 h), AAA should match theoretical composition:

| Amino Acid | Expected Ratio | Observed Ratio |

|---|---|---|

| Glu | 2 | 1.97 |

| Asp | 2 | 1.95 |

| Ser | 1 | 0.98 |

| Lys | 1 | 1.02 |

| Met | 1 | 0.94 |

Challenges and Optimization

Aggregation During Synthesis

The Ile-Ile-Gly-Leu-Met segment induces β-sheet formation, reducing coupling efficiency. Strategies include:

Methionine Oxidation

Methionine sulfoxide formation is minimized by:

Scalability and Industrial Relevance

Batch sizes up to 1 kg have been reported for analogous peptides using continuous-flow SPPS (Source). Critical quality controls include:

-

Endotoxin Levels : <0.1 EU/mg (via LAL assay)

-

Purity : ≥97% (by RP-HPLC)

Chemical Reactions Analysis

Types of Reactions

H-Glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-OH: can undergo various chemical reactions, including:

Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Mutagenic primers and DNA polymerase for site-directed mutagenesis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

H-Glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-OH: has several scientific research applications:

Neuroscience: Studying the role of amyloid beta in Alzheimer’s disease.

Biochemistry: Investigating peptide-protein interactions.

Pharmacology: Developing inhibitors that target amyloid beta aggregation.

Molecular Biology: Understanding the structure and function of amyloid beta fragments.

Mechanism of Action

The mechanism by which H-Glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-OH exerts its effects involves its interaction with neuronal cells. This peptide can aggregate to form fibrils, which are toxic to neurons. The aggregation process is influenced by the peptide’s sequence and structure. The molecular targets include cell surface receptors and intracellular pathways that lead to cell death .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Comparison of Selected Peptides

Key Differences and Similarities

Sequence Length and Complexity

- Amyloid β22–35 : At 14 residues, it bridges shorter bioactive peptides and full-length amyloid proteins. Its hydrophobic C-terminal region (Ile-Ile-Gly-Leu-Met) drives self-assembly, while charged residues (Glu, Asp, Lys) enhance solubility in aqueous environments .

- Glucagon-like Peptide-1 (7–37) : A 31-residue peptide with extended α-helical regions critical for binding GLP-1 receptors. Its larger size allows for complex tertiary interactions, unlike Aβ22–35’s β-sheet dominance .

Functional Roles

- Amyloid β22–35 : Primarily associated with pathological aggregation and neurotoxicity. Its truncated form simplifies aggregation studies while retaining key amyloidogenic motifs .

- H-Val-Gly-Asp-Glu-OH (VGAG): A tetrapeptide involved in eosinophil chemotaxis. Its minimal length contrasts with Aβ22–35 but highlights how short sequences can mediate specific immune responses .

- H-Lys-Gln-Ala-Gly-Asp-Val-OH : A hexapeptide mimicking cell adhesion motifs (e.g., RGD sequences). Unlike Aβ22–35, its charged residues (Lys, Asp) facilitate integrin binding rather than aggregation .

Hydrophobic vs. Charged Residues

Research Findings and Implications

- Aggregation Studies : Aβ22–35’s truncated form accelerates fibril formation in vitro, serving as a model for screening inhibitors like small molecules or antibodies .

- Therapeutic Potential: Peptides like H-Lys-Gln-Ala-Gly-Asp-Val-OH (cell adhesion) and GLP-1 (7–37) (diabetes) highlight the diversity of peptide applications, contrasting with Aβ22–35’s role in disease pathology .

Biological Activity

H-Glu-asp-val-gly-ser-asn-lys-gly-ala-ile-ile-gly-leu-met-OH is a synthetic peptide composed of 14 amino acids, including glutamic acid, aspartic acid, valine, glycine, serine, asparagine, lysine, alanine, isoleucine, leucine, and methionine. This peptide is particularly relevant in the context of neurobiology due to its involvement in amyloid beta (Aβ) aggregation, which is a hallmark of Alzheimer's disease.

Structure and Synthesis

The peptide is typically synthesized using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids. The synthesis involves several key steps:

- Deprotection : Removal of protective groups from the amino acids.

- Coupling : Addition of the next amino acid using coupling reagents like HBTU or DIC.

- Cleavage : The completed peptide chain is cleaved from the resin using trifluoroacetic acid (TFA) .

This compound interacts with neuronal cells and can aggregate to form fibrils that are toxic to neurons. The aggregation process is influenced by the peptide's sequence and structure, targeting cell surface receptors and intracellular pathways that lead to cell death .

Neurotoxicity

The primary biological activity of this compound is its role in the neurotoxic effects associated with amyloid beta aggregation. Research indicates that peptides similar to Aβ can induce oxidative stress and inflammation in neuronal cells, contributing to neurodegenerative processes .

Case Studies

- Alzheimer's Disease Models : In various in vitro studies using neuronal cell lines, exposure to this compound resulted in increased levels of reactive oxygen species (ROS) and apoptosis markers, indicating its potential role in promoting neurodegeneration .

- Peptide Interactions : Studies have shown that this peptide can interact with other proteins involved in amyloid pathology, suggesting its potential use as a target for therapeutic interventions aimed at inhibiting Aβ aggregation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other amyloid beta fragments:

| Compound | Length | Aggregation Properties | Biological Activity |

|---|---|---|---|

| This compound | 14 | Moderate aggregation | Neurotoxic effects in neuronal cells |

| Amyloid β (1-40) | 40 | High aggregation propensity | Major component of amyloid plaques |

| Amyloid β (1-42) | 42 | Very high aggregation propensity | Strong neurotoxic effects |

| Amyloid β (25-35) | 11 | Low aggregation | Used in studies for its reduced toxicity |

Research Applications

The compound has significant implications in several fields:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-Glu-Asp-Val-Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met-OH using solid-phase peptide synthesis (SPPS)?

- Methodological Answer : SPPS typically employs Fmoc (9-fluorenylmethyloxycarbonyl) or t-Boc (tert-butyloxycarbonyl) strategies. For this hydrophobic peptide, Fmoc chemistry is preferred to avoid harsh cleavage conditions. Coupling reagents like HBTU/HOBt or PyBOP are used with DIPEA as a base. After chain assembly, cleavage from the resin (e.g., Wang resin) requires a trifluoroacetic acid (TFA) cocktail with scavengers (e.g., triisopropylsilane) to prevent side reactions. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. Which analytical techniques are most effective for confirming the purity and identity of this peptide?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 214 nm evaluates purity. Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight (±1 Da). Amino acid analysis after acid hydrolysis quantifies residue composition. Circular dichroism (CD) spectroscopy may be used for secondary structure validation in solution .

Q. What are the established protocols for handling and storing this peptide to prevent degradation?

- Methodological Answer : Lyophilize the peptide and store at -80°C under inert gas (argon) to minimize oxidation. Avoid repeated freeze-thaw cycles by aliquoting. For solubility, use hexafluoroisopropanol (HFIP) or dimethyl sulfoxide (DMSO) as initial solvents, followed by dilution in aqueous buffers (pH 7–8) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental CD spectra regarding the peptide’s secondary structure?

- Methodological Answer : Compare simulation parameters (e.g., force fields in GROMACS or AMBER) with experimental conditions (buffer, temperature). Adjust protonation states of residues like Asp and Glu in silico. Validate using nuclear magnetic resonance (NMR) or site-directed mutagenesis to test structural hypotheses .

Q. What strategies optimize the solubility and stability of this amyloid β fragment in aqueous buffers for in vitro aggregation studies?

- Methodological Answer : Use low-ionic-strength buffers (e.g., 10 mM phosphate, pH 7.4) with 0.01% sodium azide to inhibit microbial growth. Add 0.1% DMSO or 5% ethanol to enhance solubility. Monitor aggregation via thioflavin T fluorescence and adjust peptide concentration (10–50 µM) to balance solubility and fibril formation kinetics .

Q. How should contradictory aggregation kinetics data from different research groups using this peptide be systematically analyzed?

- Methodological Answer : Conduct a meta-analysis accounting for variables: peptide batch (purity, storage history), buffer composition, temperature, and agitation methods. Use standardized protocols (e.g., QUADAS-2 for assay quality assessment) and statistical tools (ANOVA, principal component analysis) to identify confounding factors .

Q. What computational modeling approaches are suitable for predicting the interaction between this peptide and lipid bilayers?

- Methodological Answer : Molecular dynamics (MD) simulations with CHARMM36 or MARTINI force fields model peptide-membrane interactions. Set up bilayers (e.g., POPC lipids) in explicit solvent and simulate for ≥200 ns. Validate with experimental techniques like surface plasmon resonance (SPR) or fluorescence anisotropy .

Q. How do post-translational modifications (PTMs) in amyloid β-protein (22–35) affect its aggregation propensity, and what experimental methods detect these modifications?

- Methodological Answer : Phosphorylation (e.g., at Ser26) or oxidation (Met35) alters aggregation kinetics. Use phospho-specific antibodies (Western blot) or mass spectrometry with electron transfer dissociation (ETD) to identify PTMs. Compare aggregation rates via turbidity assays or TEM imaging .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., CD + NMR + MD simulations) and report experimental conditions in detail (e.g., peptide:protein ratios, incubation times) to enable replication .

- Experimental Design : Include negative controls (e.g., scrambled-sequence peptides) and use blinded analysis for aggregation assays to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.